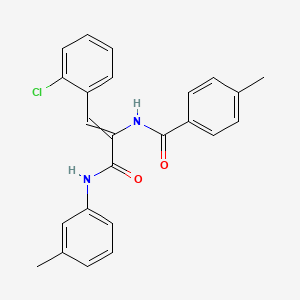![molecular formula C14H14N2O4 B11707813 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound known for its versatile applications in various fields of science. This compound is characterized by the presence of a furan ring and a hydrazide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted hydrazides with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties through in-silico molecular docking studies.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide varies depending on its application:
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both furan and dimethoxyphenyl groups
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-6-5-10(8-13(11)19-2)9-15-16-14(17)12-4-3-7-20-12/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Clave InChI |
DUBMAOPSHFSFAX-OQLLNIDSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CO2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)
![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)
![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)


![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
